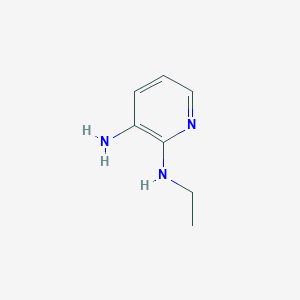

N2-ethylpyridine-2,3-diamine

Overview

Description

N2-ethylpyridine-2,3-diamine is an organic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

N2-ethylpyridine-2,3-diamine can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-ethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or amino groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Organic Synthesis

N2-Ethylpyridine-2,3-diamine is utilized in organic synthesis as a versatile building block. Its structure allows for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Case Studies

- Synthesis of Pyridine Derivatives : Research has demonstrated that this compound can be used to synthesize various pyridine derivatives through electrophilic substitution reactions. For instance, the compound can undergo functionalization to produce hydroxylated derivatives that are useful in medicinal chemistry .

- Catalytic Applications : this compound has been employed as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances catalytic processes such as polymerization reactions. Studies have shown that cobalt complexes with this ligand exhibit improved catalytic activity in the polymerization of certain monomers .

Pharmaceutical Applications

The pharmacological potential of this compound is noteworthy. It has been investigated for its therapeutic effects due to its ability to interact with biological targets.

Therapeutic Uses

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for antibiotic development .

- Cancer Research : There is ongoing research into the use of this compound derivatives in cancer therapy. The compound’s ability to modulate specific signaling pathways involved in tumor growth has been observed in vitro, suggesting potential applications in targeted cancer treatments .

Biochemical Applications

This compound also finds applications in biochemical research.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its inhibitory effects on dihydrofolate reductase suggest its utility in developing new antifolate drugs.

Data Summary Table

Mechanism of Action

The mechanism of action of N2-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2,3-Diaminopyridine: A precursor in the synthesis of N2-ethylpyridine-2,3-diamine.

N2-methylpyridine-2,3-diamine: A similar compound with a methyl group instead of an ethyl group.

N2-benzylpyridine-2,3-diamine: Another derivative with a benzyl group.

Uniqueness

This compound is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the ethyl group plays a crucial role .

Biological Activity

N2-Ethylpyridine-2,3-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

- Molecular Formula : C8H12N4

- Molecular Weight : 168.21 g/mol

- Structural Features : The compound consists of a pyridine ring with an ethyl group and two amino groups at the 2nd and 3rd positions, contributing to its unique reactivity and biological interactions.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, potentially disrupting metabolic pathways.

- Receptor Modulation : It has the potential to act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing promising results:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | High |

| Bacillus subtilis | Moderate |

This antimicrobial activity suggests potential applications in developing new treatments for resistant bacterial infections.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.

In vitro studies highlight a dose-dependent reduction in cell viability across various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Antimicrobial Efficacy Study

A controlled study assessed the antimicrobial effects of this compound against multiple bacterial strains. Results demonstrated a significant reduction in bacterial growth compared to control groups, supporting its utility in treating bacterial infections.

Anticancer Activity Assessment

In laboratory settings, this compound was tested on human cancer cell lines (e.g., breast cancer and leukemia). The findings indicated a dose-dependent reduction in cell proliferation and increased markers of apoptosis.

Research Findings

Recent studies emphasize the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Comparisons with similar compounds reveal that unique substitutions enhance its reactivity and biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N2-Methylpyridine-2,3-diamine | Methyl group at N2 | Lower steric hindrance |

| This compound | Ethyl group at N2 | Intermediate steric hindrance |

| N2-Isopropylpyridine-2,3-diamine | Isopropyl group at N2 | Enhanced biological activity due to sterics |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N2-ethylpyridine-2,3-diamine, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a halogen at the pyridine N2-position with ethylamine under anhydrous conditions (e.g., using dioxane as a solvent and triethylamine as a base) can yield the target compound. Bromination and nitration steps require careful control of temperature and stoichiometry to avoid over-halogenation or nitro-group migration . Side reactions like dimerization can be suppressed by maintaining low reagent concentrations and using inert atmospheres. Reaction progress should be monitored via TLC (chloroform-MeOH, 79:1) .

Q. How can the purity of this compound be assessed post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. For crystalline samples, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides structural validation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify solvent residues or decomposition products .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- FT-IR : Identify N-H stretching (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- NMR : ¹H NMR in DMSO-d₆ resolves ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and aromatic protons (δ 6.5–8.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model ligand-metal interactions. For example, the ethyl group’s electron-donating effect enhances pyridine’s basicity, favoring coordination to Cu(II) or Fe(III). Molecular docking studies (AutoDock Vina) can simulate binding to biological targets like kinases .

Q. What strategies resolve contradictions in reported biological activities of pyridine-2,3-diamine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Reproducibility requires:

- Standardized protocols (e.g., MTT assays for cytotoxicity at 48–72 hr incubations).

- Control experiments to rule off-target effects (e.g., using knockout cell lines).

- Meta-analysis of structure-activity relationships (SAR) to isolate substituent effects (e.g., ethyl vs. methyl groups at N2) .

Q. How can this compound be integrated into electrochemical sensors?

- Methodological Answer : Electropolymerization on screen-printed carbon electrodes (SPCEs) creates stable films for detecting analytes like NOx. Cyclic voltammetry (CV) in PBS (pH 7.4) identifies redox peaks (e.g., –0.2 V to +0.5 V vs. Ag/AgCl). The ethyl group improves solubility in aqueous-organic hybrid electrolytes .

Q. What crystallographic challenges arise in analyzing this compound complexes, and how are they addressed?

- Methodological Answer : Twinning or disorder in crystals (common with flexible ethyl groups) can be resolved using SHELXD for structure solution and Olex2 for refinement. High-resolution data (≤ 0.8 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for this compound

Table 2: Comparative Biological Activities of Pyridine-2,3-diamine Derivatives

| Derivative | Target (e.g., Kinase) | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| N2-Ethyl | EGFR | 0.45 | HeLa | |

| N2-Methyl | CDK2 | 1.2 | MCF-7 |

Properties

IUPAC Name |

2-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXRQVGWVGDXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541232 | |

| Record name | N~2~-Ethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32282-06-7 | |

| Record name | N~2~-Ethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.